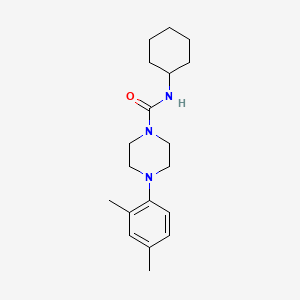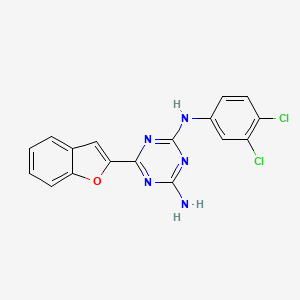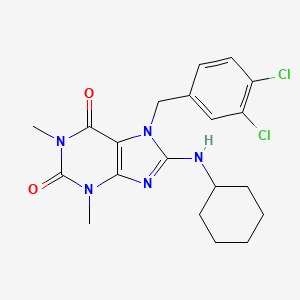
N-cyclohexyl-4-(2,4-dimethylphenyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-cyclohexyl-4-(2,4-dimethylphenyl)-1-piperazinecarboxamide, also known as CPP, is a synthetic compound that has been used in scientific research as a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. CPP has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia.
Mecanismo De Acción
N-cyclohexyl-4-(2,4-dimethylphenyl)-1-piperazinecarboxamide acts as a competitive antagonist for the NMDA receptor by binding to the receptor's glycine site. The NMDA receptor requires both glutamate and glycine to activate its ion channel, and N-cyclohexyl-4-(2,4-dimethylphenyl)-1-piperazinecarboxamide blocks the glycine binding site, thereby preventing the receptor from opening its ion channel. This leads to a decrease in the NMDA receptor-mediated synaptic transmission and plasticity.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(2,4-dimethylphenyl)-1-piperazinecarboxamide has been shown to produce various biochemical and physiological effects in animal models and in vitro studies. N-cyclohexyl-4-(2,4-dimethylphenyl)-1-piperazinecarboxamide has been shown to reduce the excitability of hippocampal neurons, decrease the release of glutamate and other neurotransmitters, and inhibit the induction of LTP. N-cyclohexyl-4-(2,4-dimethylphenyl)-1-piperazinecarboxamide has also been shown to produce antinociceptive effects in animal models of pain, possibly through its action on the NMDA receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-4-(2,4-dimethylphenyl)-1-piperazinecarboxamide has several advantages as a research tool in neuroscience. It is a highly selective antagonist for the NMDA receptor, and its effects can be easily reversed by removing it from the tissue or by washing it out. N-cyclohexyl-4-(2,4-dimethylphenyl)-1-piperazinecarboxamide is also relatively stable and can be stored for extended periods without significant degradation. However, N-cyclohexyl-4-(2,4-dimethylphenyl)-1-piperazinecarboxamide also has some limitations, including its potential toxicity and off-target effects. N-cyclohexyl-4-(2,4-dimethylphenyl)-1-piperazinecarboxamide has been shown to produce some nonspecific effects on other receptors and ion channels, and its effects can vary depending on the experimental conditions.
Direcciones Futuras
N-cyclohexyl-4-(2,4-dimethylphenyl)-1-piperazinecarboxamide has several potential future directions for research. One direction is to investigate its therapeutic potential in various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia. N-cyclohexyl-4-(2,4-dimethylphenyl)-1-piperazinecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and may have potential as a therapeutic agent for this disorder. Another direction is to study the mechanisms underlying the antinociceptive effects of N-cyclohexyl-4-(2,4-dimethylphenyl)-1-piperazinecarboxamide and its potential as a treatment for chronic pain. Finally, further research is needed to elucidate the potential off-target effects of N-cyclohexyl-4-(2,4-dimethylphenyl)-1-piperazinecarboxamide and to develop more selective NMDA receptor antagonists for research and therapeutic applications.
Aplicaciones Científicas De Investigación
N-cyclohexyl-4-(2,4-dimethylphenyl)-1-piperazinecarboxamide has been extensively used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. N-cyclohexyl-4-(2,4-dimethylphenyl)-1-piperazinecarboxamide has been shown to block the NMDA receptor-mediated synaptic plasticity and long-term potentiation (LTP) in the hippocampus, a brain region that is critical for learning and memory processes. N-cyclohexyl-4-(2,4-dimethylphenyl)-1-piperazinecarboxamide has also been used to investigate the role of the NMDA receptor in pain perception, addiction, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-cyclohexyl-4-(2,4-dimethylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15-8-9-18(16(2)14-15)21-10-12-22(13-11-21)19(23)20-17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWIFXSQJHDWLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)NC3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197316 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3500622.png)
![1,3-dimethyl-7-[(3-phenyl-5-isoxazolyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3500627.png)
![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B3500633.png)
![N-{2-[4-(2-chlorophenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B3500635.png)

![5-cyclopropyl-7-(difluoromethyl)-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3500651.png)
![ethyl 4-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B3500658.png)
![N-(6-{[2-(3,5-dimethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B3500661.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B3500670.png)
![N-{4-chloro-3-[({[(4-chlorophenyl)acetyl]amino}carbonothioyl)amino]phenyl}propanamide](/img/structure/B3500678.png)
![1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-3-nitro-1H-pyrazole](/img/structure/B3500692.png)


![2-[4-(4-chlorobenzoyl)-1-piperazinyl]-3-phenylquinoxaline](/img/structure/B3500724.png)